![molecular formula C15H17NO6 B095888 Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester CAS No. 17394-77-3](/img/structure/B95888.png)
Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester
Overview
Description
Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester is a chemical compound with the molecular formula C15H17NO6. It is known for its unique structure, which includes a benzodioxole ring and a propanedioic acid ester group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester can be synthesized through a multi-step process involving the reaction of diethyl malonate with 1,3-benzodioxole-5-amine. The reaction typically involves the use of a base such as sodium ethoxide to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with the amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and reduction: The benzodioxole ring can undergo oxidation or reduction reactions depending on the reagents used.
Substitution reactions: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Hydrolysis: Formation of propanedioic acid derivatives.
Oxidation: Formation of oxidized benzodioxole derivatives.
Reduction: Formation of reduced benzodioxole derivatives.
Scientific Research Applications
Analytical Chemistry Applications
1. High-Performance Liquid Chromatography (HPLC)
Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester can be effectively analyzed using reverse phase HPLC. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid is substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, as well as for pharmacokinetic studies .
2. Spectroscopic Analysis
The compound has been characterized using various spectroscopic techniques including Mass Spectrometry (MS), which provides insights into its molecular structure and stability. A mass spectrum analysis indicated the retention time and fragmentation patterns relevant for identifying the compound in complex mixtures .
Pharmacological Applications
1. Drug Development
Propanedioic acid derivatives have been investigated for their potential therapeutic effects. For instance, studies have shown that compounds related to propanedioic acid exhibit antimicrobial and antioxidant activities. These properties make them candidates for development in pharmaceuticals aimed at treating infections or oxidative stress-related conditions .
2. Toxicological Studies
Toxicological assessments have indicated that propanedioic acid derivatives are generally safe at specified dosages. For example, the NOAEL (No Observed Adverse Effect Level) was determined to be 1000 mg/kg/day in repeated dose toxicity studies involving rats . Such findings are crucial for evaluating the safety of these compounds in drug formulations.
Environmental Applications
1. Environmental Safety Assessments
Propanedioic acid derivatives have been evaluated under environmental safety standards. Studies show that they do not exhibit persistent bioaccumulative toxicity (PBT) characteristics, which is essential for regulatory compliance in chemical manufacturing and usage . Risk quotients based on current usage volumes indicate a low environmental risk profile.
Case Studies
Study | Objective | Findings |
---|---|---|
Hall et al., 2012 | Toxicological evaluation of diethyl malonate (a related compound) | NOAEL established at 1000 mg/kg/day; no significant adverse effects observed |
RIFM Studies | Sensitization potential assessment | Diethyl malonate did not induce sensitization reactions in human tests at concentrations up to 20% |
OECD Study | Environmental risk assessment | Compound classified as non-PBT with low risk quotients |
Mechanism of Action
The mechanism of action of propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester involves its interaction with various molecular targets. The benzodioxole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of propanedioic acid, used in similar synthetic applications.
Diethyl acetamidomalonate: Contains an acetamido group, used in the synthesis of amino acids and peptides.
Dimethyl malonate: Another ester of propanedioic acid, used in organic synthesis.
Uniqueness
Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester (commonly referred to as diethyl 3-(1,3-benzodioxol-5-ylamino)propanedioate) is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₇N₁O₆
- CAS Number : 86562-36-1
- Molecular Weight : 305.30 g/mol
Structure Representation
Chemical Structure
Pharmacological Properties
Research indicates that propanedioic acid derivatives exhibit various pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that compounds similar to diethyl 3-(1,3-benzodioxol-5-ylamino)propanedioate possess antibacterial properties. For instance, a study involving secondary metabolites from Penicillium expansum highlighted the antibacterial activity of related compounds .
- Toxicity Profile : Toxicological assessments reveal that diethyl malonate (a related compound) has an LD50 greater than 2000 mg/kg in acute oral toxicity studies, suggesting a relatively low toxicity profile . The NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity was established at 1000 mg/kg/day, indicating safety at this dosage level .
Genotoxicity and Reproductive Toxicity
The genotoxic potential of propanedioic acid derivatives appears minimal. Studies indicate that these compounds are not expected to be genotoxic based on structural analysis and human studies . In terms of reproductive toxicity, the NOAEL for diethyl malonate was also found to be high (1000 mg/kg/day), indicating no significant reproductive risks at this level .
Case Studies
-
Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy of propanedioic acid derivatives.
- Methodology : Utilized agar diffusion methods against various bacterial strains.
- Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- Toxicological Assessment :
Table of Biological Activities
Properties
IUPAC Name |
diethyl 2-[(1,3-benzodioxol-5-ylamino)methylidene]propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-3-19-14(17)11(15(18)20-4-2)8-16-10-5-6-12-13(7-10)22-9-21-12/h5-8,16H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBHPGINZRUJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1)OCO2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066194 | |
Record name | Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17394-77-3 | |
Record name | 1,3-Diethyl 2-[(1,3-benzodioxol-5-ylamino)methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17394-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propanedioic acid, 2-((1,3-benzodioxol-5-ylamino)methylene)-, 1,3-diethyl ester | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017394773 | |
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Record name | 17394-77-3 | |
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Record name | Propanedioic acid, 2-[(1,3-benzodioxol-5-ylamino)methylene]-, 1,3-diethyl ester | |
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Record name | Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [[3,4-(methylenedioxy)anilino]methylene]malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.640 | |
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Record name | diethyl 2-[(1,3-benzodioxol-5-ylamino)methylene]malonate | |
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